2-Tert-butyl-6-cyclopropoxybenzonitrile
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Overview
Description
2-Tert-butyl-6-cyclopropoxybenzonitrile: is an organic compound with the molecular formula C14H17NO and a molecular weight of 215.29 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a benzonitrile moiety. It is used in various chemical applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butyl-6-cyclopropoxybenzonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of tert-butyl hydroperoxide and copper(II) acetate as catalysts in an oxidative coupling reaction . The reaction is carried out under solvent-free conditions at room temperature, which makes it an efficient and environmentally friendly process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 2-Tert-butyl-6-cyclopropoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like .
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: tert-Butyl hydroperoxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Copper(II) acetate, palladium catalysts.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzonitriles.
Scientific Research Applications
2-Tert-butyl-6-cyclopropoxybenzonitrile has several applications in scientific research, including:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-tert-butyl-6-cyclopropoxybenzonitrile involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its reactivity and biological activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity . Additionally, the cyclopropoxy group can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological targets .
Comparison with Similar Compounds
2,6-Di-tert-butylpyridine: An organic compound with similar steric hindrance due to the presence of tert-butyl groups.
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): A compound with antioxidant properties and structural similarities.
Uniqueness: 2-Tert-butyl-6-cyclopropoxybenzonitrile is unique due to the presence of both a cyclopropoxy group and a benzonitrile moiety, which imparts distinct reactivity and properties
Properties
Molecular Formula |
C14H17NO |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
2-tert-butyl-6-cyclopropyloxybenzonitrile |
InChI |
InChI=1S/C14H17NO/c1-14(2,3)12-5-4-6-13(11(12)9-15)16-10-7-8-10/h4-6,10H,7-8H2,1-3H3 |
InChI Key |
DSMDPHZAXAZOKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)OC2CC2)C#N |
Origin of Product |
United States |
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